

Application Note: Interpreting the Mass Spectrum and Fragmentation Pattern of 2-Methylbutyl Salicylate

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Compound of Interest

Compound Name: 2-Methylbutyl salicylate

Cat. No.: B1618766

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Abstract

This document provides a comprehensive guide to the interpretation of the mass spectrum of **2-methylbutyl salicylate**. As a significant compound in various industries, understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and characterization. This note details the primary fragmentation pathways, including McLafferty rearrangement and alpha-cleavage, supported by a step-by-step protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to provide researchers, scientists, and drug development professionals with the expertise to confidently analyze and interpret the mass spectral data of **2-methylbutyl salicylate** and structurally related compounds.

Introduction

2-Methylbutyl salicylate ($C_{12}H_{16}O_3$, Molar Mass: 208.25 g/mol) is an aromatic ester widely used as a fragrance and flavoring agent.^{[1][2]} Its structural elucidation is a common requirement in quality control, metabolic studies, and formulation development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose.^{[3][4]} The electron ionization (EI) mass spectrum of an organic molecule provides a unique fragmentation pattern, which acts as a "fingerprint" for its

identification. Interpreting this pattern requires a foundational understanding of the fragmentation rules and rearrangements that molecules undergo upon ionization.

This application note will focus on the characteristic fragmentation of **2-methylbutyl salicylate**, providing a logical framework for its spectral interpretation. We will explore the key fragmentation mechanisms, including the highly predictable McLafferty rearrangement and various alpha-cleavages, which are typical for esters.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Theoretical Fragmentation Pathways

The fragmentation of **2-methylbutyl salicylate** in an EI source is governed by the stability of the resulting radical cations and neutral losses. The presence of a carbonyl group, an aromatic ring, and an alkyl chain with a γ -hydrogen makes it susceptible to several key fragmentation reactions.

2.1. Molecular Ion ($M^{+\cdot}$)

Upon electron impact, a molecule of **2-methylbutyl salicylate** will lose an electron to form the molecular ion ($M^{+\cdot}$) at an m/z corresponding to its molecular weight. For **2-methylbutyl salicylate**, the molecular ion peak is expected at m/z 208. Aromatic compounds generally exhibit a prominent molecular ion peak due to the stability conferred by the aromatic ring.[\[7\]](#)

2.2. McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible γ -hydrogen on an alkyl chain.[\[8\]](#)[\[9\]](#)[\[10\]](#) This rearrangement proceeds through a six-membered transition state, leading to the cleavage of the α,β -bond and the transfer of the γ -hydrogen to the carbonyl oxygen.[\[9\]](#)[\[10\]](#)

In **2-methylbutyl salicylate**, the γ -hydrogen is present on the methyl group of the 2-methylbutyl chain. The rearrangement results in the elimination of a neutral alkene (2-butene, C_4H_8 , 56 Da) and the formation of a resonance-stabilized radical cation of salicylic acid at m/z 138. This ion is often a significant peak in the spectrum.

2.3. Alpha-Cleavage

Alpha-cleavage involves the breaking of a bond adjacent to a functional group. In esters, there are two primary sites for alpha-cleavage:

- **Cleavage of the Alkoxy Group:** Cleavage of the C-O bond of the ester linkage results in the formation of a stable acylium ion. For **2-methylbutyl salicylate**, this would lead to the formation of the salicyl cation at m/z 121. This is a common fragmentation pathway for esters.^{[5][11]}
- **Cleavage of the Alkyl Chain:** The 2-methylbutyl group can also undergo fragmentation. Loss of the entire 2-methylbutyl radical (C₅H₁₁) would also result in the salicyl cation at m/z 121.

2.4. Other Significant Fragmentations

- **Loss of the Alkyl Group:** Cleavage of the bond between the ester oxygen and the 2-methylbutyl group can lead to the formation of a 2-methylbutyl cation (C₅H₁₁⁺) at m/z 71.
- **Formation of the Tropylium Ion:** Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91, although in salicylates, fragments related to the salicylic acid moiety are often more prominent.
- **Fragments from the Salicylic Acid Moiety:** The ion at m/z 121 can further lose carbon monoxide (CO) to form an ion at m/z 93. Subsequent loss of another CO molecule can lead to a fragment at m/z 65.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of **2-methylbutyl salicylate** using a standard GC-MS system with an EI source.

3.1. Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **2-methylbutyl salicylate** in a suitable volatile solvent such as methanol or ethyl acetate.
- **Working Solution:** Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

3.2. Instrumentation

- Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

3.3. GC-MS Parameters

Parameter	Value
Injector Temperature	250 °C
Injection Mode	Split (e.g., 50:1)
Injection Volume	1 μ L
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial: 70 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C
MS Transfer Line Temp	280 °C
Ion Source Temperature	230 °C
Ionization Energy	70 eV
Mass Range	m/z 40-400
Scan Rate	2 scans/sec

Data Interpretation and Visualization

The resulting mass spectrum should be analyzed for the presence of the key ions discussed in Section 2. The relative abundance of these ions will provide confirmation of the structure of **2-methylbutyl salicylate**.

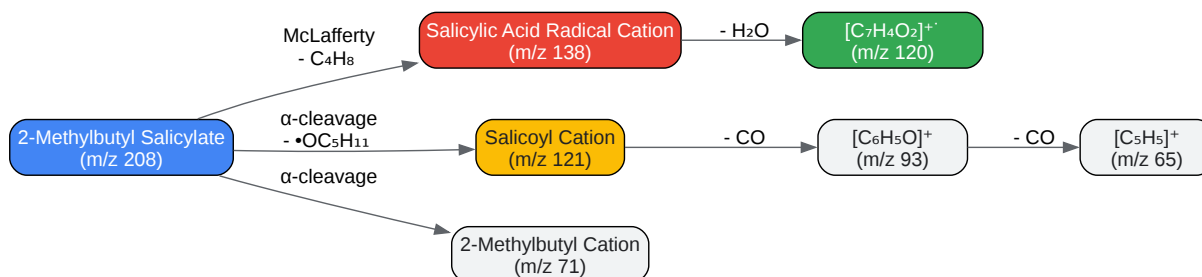
4.1. Expected Mass Spectrum Data

The mass spectrum of **2-methylbutyl salicylate** is expected to show a characteristic pattern of peaks. Based on available spectral data and fragmentation theory, the following key ions are anticipated.^{[1][12]}

m/z	Proposed Fragment Ion	Formation Mechanism	Relative Abundance
208	$[\text{C}_{12}\text{H}_{16}\text{O}_3]^+$ (Molecular Ion)	Electron Ionization	Low to Moderate
138	$[\text{C}_7\text{H}_6\text{O}_3]^+$	McLafferty Rearrangement (Loss of C_4H_8)	High
121	$[\text{C}_7\text{H}_5\text{O}_2]^+$	Alpha-cleavage (Loss of OC_5H_{11})	High
120	$[\text{C}_7\text{H}_4\text{O}_2]^+$	Loss of H from m/z 121 or other pathway	Base Peak
93	$[\text{C}_6\text{H}_5\text{O}]^+$	Loss of CO from m/z 121	Moderate
71	$[\text{C}_5\text{H}_{11}]^+$	2-methylbutyl cation	Moderate
65	$[\text{C}_5\text{H}_5]^+$	Loss of CO from m/z 93	Moderate
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation from alkyl chain	Moderate

4.2. Fragmentation Pathway Diagram

The following diagram, generated using Graphviz, illustrates the primary fragmentation pathways of **2-methylbutyl salicylate**.



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